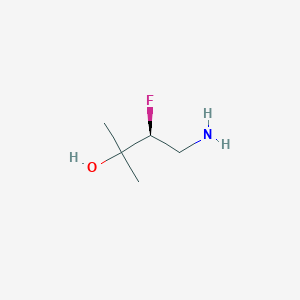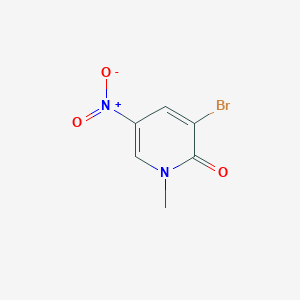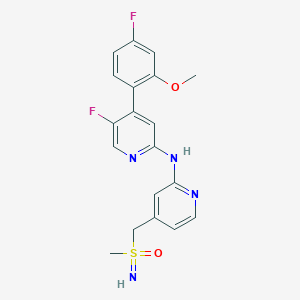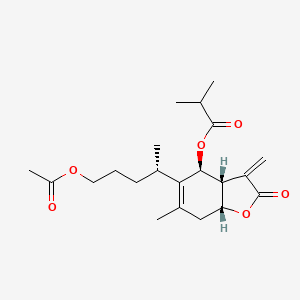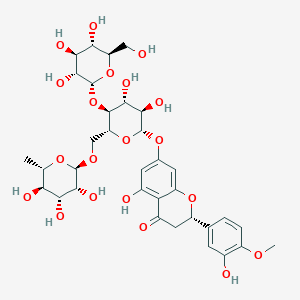
1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex pyrrolidinium compounds involves a variety of innovative methods. For instance, sulfonated tetrahydropyridine derivatives are synthesized through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions without the need for catalysts or additives, yielding moderate to good results . Additionally, tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole are obtained through a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a crucial catalyst, leading to the highest
Scientific Research Applications
Ring Transformations and Degenerate Reactions
Research on similar heterocyclic compounds, such as 1,3-diethyl derivatives of pyrimidinium tetrafluoroborates, reveals their involvement in ring transformations with nucleophiles. These compounds can undergo degenerate ring transformations resulting in a mixture of open-chain compounds through cleavage and recyclisation processes, which are significant for synthetic organic chemistry. This area of study is crucial for understanding reaction mechanisms and developing new synthetic routes for complex organic molecules (Oostveen & Plas, 2010).
Luminescent Materials and Photophysical Properties
Tetraphenyl derivatives of pyrrole, closely related to the core structure of the compound , have been synthesized and studied for their luminescent properties. These compounds exhibit dual-state luminescence with potential applications in organic light-emitting diodes (OLEDs) and sensors. Understanding the luminescent mechanism and the role of structural modifications on emission properties is vital for designing advanced photonic materials (Lei et al., 2018).
Ionic Liquids and Reaction Media
Ionic liquids containing tetrafluoroborate, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate, are used as recyclable reaction media for various organic transformations, including tetrahydropyranylation of alcohols. This research underscores the importance of ionic liquids in green chemistry, offering environmentally friendly alternatives to conventional organic solvents with enhanced reactivity and selectivity (Branco & Afonso, 2001).
Intercommunicating Metal Centers
Studies on pyrrole derivatives with ferrocenyl groups have demonstrated electronically intercommunicating properties, highlighting the potential of such compounds in molecular electronics and as materials for redox-active systems. The integration of metal centers into organic frameworks like pyrroles can lead to materials with unique electronic and magnetic properties, which are of interest in the development of molecular devices and sensors (Hildebrandt, Schaarschmidt, & Lang, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2,6-diethylphenyl)-2,2,4-trimethyl-4-phenyl-3H-pyrrol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N.BF4/c1-6-18-12-11-13-19(7-2)21(18)24-17-23(5,16-22(24,3)4)20-14-9-8-10-15-20;2-1(3,4)5/h8-15,17H,6-7,16H2,1-5H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHXJWZRIRXTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)[N+]2=CC(CC2(C)C)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1671098-46-6 |
Source


|
| Record name | 1-(2,6-Diethylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-pyrrol-1-ium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

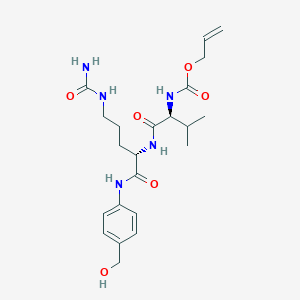
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)

![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)

![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)
